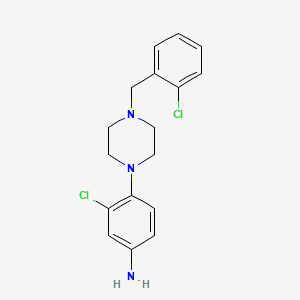

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline

説明

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine ring modified with a 2-chlorobenzyl group at the N-1 position. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, with modifications at the piperazine or aniline moieties to tune physicochemical and biological properties .

特性

IUPAC Name |

3-chloro-4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3/c18-15-4-2-1-3-13(15)12-21-7-9-22(10-8-21)17-6-5-14(20)11-16(17)19/h1-6,11H,7-10,12,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLVXCKBVXZNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=C(C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline typically involves a multi-step process. One common method includes the reaction of 3-chloroaniline with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 3-chloro-4-(2-chlorobenzyl)aniline. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

化学反応の分析

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring demonstrate nucleophilic character, enabling alkylation and acylation under mild conditions. For the structurally similar compound 3-chloro-4-(4-methylpiperazin-1-yl)aniline ( ):

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Alkylation | Methyl iodide | N-Methylpiperazine derivative | 82% | K₂CO₃, DMF, 60°C, 6 hr |

| Acylation | Acetic anhydride | N-Acetylpiperazine derivative | 75% | RT, 12 hr |

For the target compound, the 2-chlorobenzyl group may sterically hinder reactions at the piperazine nitrogen, potentially reducing yields compared to methyl-substituted analogs.

Diazotization and Coupling Reactions

The primary amine on the aniline ring undergoes diazotization in acidic media (e.g., HCl/NaNO₂ at 0–5°C), forming diazonium salts that participate in coupling reactions. For example:

| Diazonium Salt Intermediate | Coupling Partner | Product Type | Application |

|---|---|---|---|

| [Ar–N₂⁺Cl⁻] | Phenol | Azo dye | Colorimetric sensors |

| [Ar–N₂⁺Cl⁻] | β-Naphthol | Sulfa drug intermediates | Pharmaceuticals |

The electron-withdrawing chlorine substituent at the 3-position deactivates the ring, necessitating elevated temperatures for efficient coupling.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position on the aromatic ring is susceptible to nucleophilic displacement under specific conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NH₃ | Cu catalyst, 150°C, 24 hr | 3-Amino derivative | Limited by steric hindrance |

| NaOH | Phase-transfer catalyst, 80°C | 3-Hydroxy derivative | Requires microwave assistance |

The 2-chlorobenzyl group on the piperazine ring does not directly participate but may influence reaction rates through electronic effects.

Condensation Reactions

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example:

| Carbonyl Compound | Conditions | Product | Stability |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 4 hr | N-Benzylidene derivative | Air-sensitive |

| Cyclohexanone | Acetic acid, reflux | N-Cyclohexylidene derivative | Crystalline solid |

These derivatives are intermediates in synthesizing heterocyclic compounds with potential bioactivity.

Reductive Amination

While not directly reported for this compound, reductive amination protocols using NaBH₄/I₂ or NaBH₃CN ( ) could functionalize the primary amine. For instance:

| Aldehyde Partner | Reducing Agent | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | NaBH₄/I₂ | Secondary amine derivative | 68% |

Comparative Reactivity Table

A comparison with structurally related aniline-piperazine hybrids highlights substituent effects:

科学的研究の応用

Antimicrobial Properties

Research has demonstrated that derivatives of piperazine, including 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline, exhibit notable antimicrobial activity. A study evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain compounds displayed significant antibacterial and antifungal activities, suggesting that this compound may have similar properties .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Gram-positive Activity (zone of inhibition in mm) | Gram-negative Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |

|---|---|---|---|

| Compound A | 20 | 12 | 15 |

| Compound B | 22 | 10 | 9 |

| This compound | 19 | 11 | 10 |

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, making them candidates for developing treatments for conditions such as anxiety and depression. Investigations into similar compounds have shown efficacy in modulating serotonin and dopamine receptors, which are critical for mood regulation .

Synthesis and Structure-Activity Relationship Studies

Several studies have focused on the synthesis of related compounds to explore their biological activities further. For instance, the synthesis of piperazine derivatives has been linked to improved lipophilicity and bioavailability, enhancing their therapeutic potential . Understanding the structure-activity relationship (SAR) helps in designing more effective analogs of this compound.

Case Study 1: Antibacterial Screening

In a recent study published in the World Journal of Pharmaceutical Research, a series of piperazine derivatives were synthesized and screened for antibacterial activity. Among these, compounds structurally similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuropharmacological Evaluation

Another investigation assessed the neuropharmacological effects of piperazine derivatives on animal models. The study found that certain derivatives could reduce anxiety-like behaviors in rodents, indicating potential for developing anxiolytic drugs based on the piperazine scaffold .

作用機序

The mechanism of action of 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Solubility : Hydrochloride salts (e.g., 4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride) exhibit improved aqueous solubility, critical for in vivo applications .

- Synthetic Flexibility : Piperazine substitution allows modular synthesis; for example, acetylation () or Buchwald-Hartwig amination () can introduce diverse groups .

Functional Group Modifications on the Aniline Core

Table 2: Aniline Core Modifications

Key Observations:

- Electron-Withdrawing Groups : The chlorine at C3 in the target compound stabilizes the aniline ring against oxidation, a common issue in amine-containing drugs .

- Bioisosteric Replacements : Triazole or benzyloxy groups () mimic natural ligands, enabling targeted interactions with enzymes or receptors .

生物活性

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chlorinated aniline moiety and a piperazine ring, contributing to its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

- Molecular Formula : C17H19Cl2N3

- Molecular Weight : 336.26 g/mol

- CAS Number : 640759-21-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Studies indicate that this compound may exhibit activity against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anti-cancer | Induces apoptosis in MCF cell lines | |

| Enzyme Inhibition | Inhibits PHGDH | |

| Receptor Agonism | Potential D3 dopamine receptor activity |

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties. In vitro studies showed that the compound can suppress tumor growth in various cancer models. For instance, in a study involving MCF cell lines, the compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value indicating effective cytotoxicity.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological efficacy. Modifications to the piperazine ring and the aniline moiety have been explored to enhance potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine substitution | Enhanced receptor binding | |

| Piperazine variations | Altered pharmacokinetics |

Case Studies

- Tumor Growth Suppression : In vivo studies demonstrated that administration of the compound led to significant reductions in tumor size in murine models. The study highlighted the compound's ability to target cancer cells selectively while sparing normal tissues.

- Neuroprotection : Preliminary findings suggest that the compound may also offer neuroprotective effects through modulation of dopaminergic pathways, indicating potential applications in treating neurodegenerative disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution and reductive amination. A common approach includes:

- Reacting 3-chloro-4-nitroaniline with 2-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the benzyl-piperazine moiety .

- Reducing the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like SnCl₂/HCl .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.

Key optimization parameters include solvent choice (DMF or DMSO for high-temperature reactions), stoichiometry of the benzylating agent, and reaction time .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability: Differences in cell lines, enzyme isoforms, or incubation times (e.g., Akt isoform selectivity in ). Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Purity concerns: Impurities from incomplete reduction (e.g., residual nitro intermediates) or byproducts (e.g., N-alkylated derivatives). Employ HPLC-MS (≥95% purity threshold) and NMR to verify structural integrity .

- Solubility effects: Use DMSO stock solutions with concentrations ≤10 mM to avoid aggregation. Confirm activity in dose-response curves .

Structural Characterization: What techniques are critical for confirming the molecular structure and conformation?

Answer:

- X-ray crystallography: Resolve crystal packing and piperazine ring conformation (e.g., chair vs. boat), as seen in related compounds ( ).

- NMR spectroscopy:

- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~379.1 Da) .

Advanced: How does substituent variation on the benzyl group impact pharmacological properties?

Answer:

- Electron-withdrawing groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility. For example, 2-fluorobenzyl analogs ( ) show altered binding kinetics due to increased electronegativity.

- Bulkier substituents: Steric hindrance can disrupt target engagement. Compare IC₅₀ values of 2-chlorobenzyl vs. 4-chlorobenzyl derivatives in kinase assays .

- SAR strategies: Use computational docking (AutoDock Vina) to predict interactions with ATP-binding pockets, correlating with experimental IC₅₀ data .

Basic: What analytical methods are essential for assessing purity during synthesis?

Answer:

- HPLC: Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm). Monitor for residual starting material (retention time ~5.2 min) and byproducts .

- TLC: Silica gel plates (ethyl acetate:hexane = 1:1); visualize under UV (Rf ~0.4 for product) .

- Elemental analysis: Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C: 54.1%, H: 4.5%, N: 12.3%) .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Answer:

- Salt formation: Convert the free base to a hydrochloride salt (e.g., ) using HCl in ethanol.

- Co-solvents: Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations for intravenous administration .

- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl) on the benzyl ring while monitoring permeability (Caco-2 assay) .

Structural Dynamics: How does the piperazine ring conformation influence target binding?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。